Cas no 2059955-47-2 (5-Ethoxy-8-fluoro-1,2,3,4-tetrahydroisoquinoline)

5-Ethoxy-8-fluoro-1,2,3,4-tetrahydroisoquinoline structure
2059955-47-2 structure
商品名:5-Ethoxy-8-fluoro-1,2,3,4-tetrahydroisoquinoline
CAS番号:2059955-47-2
MF:C11H14FNO
メガワット:195.23336648941
MDL:MFCD30488514
CID:5612747
PubChem ID:125455006

5-Ethoxy-8-fluoro-1,2,3,4-tetrahydroisoquinoline 化学的及び物理的性質

名前と識別子

    • 5-Ethoxy-8-fluoro-1,2,3,4-tetrahydroisoquinoline
    • 2059955-47-2
    • EN300-330725
    • Isoquinoline, 5-ethoxy-8-fluoro-1,2,3,4-tetrahydro-
    • MDL: MFCD30488514
    • インチ: 1S/C11H14FNO/c1-2-14-11-4-3-10(12)9-7-13-6-5-8(9)11/h3-4,13H,2,5-7H2,1H3
    • InChIKey: XMBBDULKPFSCBI-UHFFFAOYSA-N
    • ほほえんだ: FC1=CC=C(C2=C1CNCC2)OCC

計算された属性

  • せいみつぶんしりょう: 195.105942232g/mol
  • どういたいしつりょう: 195.105942232g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 3
  • 重原子数: 14
  • 回転可能化学結合数: 2
  • 複雑さ: 188
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1.8
  • トポロジー分子極性表面積: 21.3Ų

じっけんとくせい

  • 密度みつど: 1.102±0.06 g/cm3(Predicted)
  • ふってん: 320.4±42.0 °C(Predicted)
  • 酸性度係数(pKa): 8?+-.0.20(Predicted)

5-Ethoxy-8-fluoro-1,2,3,4-tetrahydroisoquinoline 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-330725-1.0g
5-ethoxy-8-fluoro-1,2,3,4-tetrahydroisoquinoline
2059955-47-2
1g
$0.0 2023-06-07
Enamine
EN300-330725-0.05g
5-ethoxy-8-fluoro-1,2,3,4-tetrahydroisoquinoline
2059955-47-2
0.05g
$612.0 2023-09-04
Enamine
EN300-330725-0.5g
5-ethoxy-8-fluoro-1,2,3,4-tetrahydroisoquinoline
2059955-47-2
0.5g
$699.0 2023-09-04
Enamine
EN300-330725-2.5g
5-ethoxy-8-fluoro-1,2,3,4-tetrahydroisoquinoline
2059955-47-2
2.5g
$1428.0 2023-09-04
Enamine
EN300-330725-0.1g
5-ethoxy-8-fluoro-1,2,3,4-tetrahydroisoquinoline
2059955-47-2
0.1g
$640.0 2023-09-04
Enamine
EN300-330725-5g
5-ethoxy-8-fluoro-1,2,3,4-tetrahydroisoquinoline
2059955-47-2
5g
$2110.0 2023-09-04
Enamine
EN300-330725-10g
5-ethoxy-8-fluoro-1,2,3,4-tetrahydroisoquinoline
2059955-47-2
10g
$3131.0 2023-09-04
Enamine
EN300-330725-0.25g
5-ethoxy-8-fluoro-1,2,3,4-tetrahydroisoquinoline
2059955-47-2
0.25g
$670.0 2023-09-04
Enamine
EN300-330725-1g
5-ethoxy-8-fluoro-1,2,3,4-tetrahydroisoquinoline
2059955-47-2
1g
$728.0 2023-09-04

5-Ethoxy-8-fluoro-1,2,3,4-tetrahydroisoquinoline 関連文献

5-Ethoxy-8-fluoro-1,2,3,4-tetrahydroisoquinolineに関する追加情報

Introduction to 5-Ethoxy-8-fluoro-1,2,3,4-tetrahydroisoquinoline (CAS No. 2059955-47-2)

5-Ethoxy-8-fluoro-1,2,3,4-tetrahydroisoquinoline (CAS No. 2059955-47-2) is a structurally intriguing compound that has garnered significant attention in the field of medicinal chemistry due to its unique pharmacophoric features. This tetrahydroisoquinoline derivative, characterized by the presence of both ethoxy and fluoro substituents, represents a promising scaffold for the development of novel therapeutic agents. The compound's molecular framework is reminiscent of biologically active alkaloids, which have long been recognized for their pharmacological significance.

The ethoxy and fluoro groups in 5-Ethoxy-8-fluoro-1,2,3,4-tetrahydroisoquinoline play a crucial role in modulating its biological activity. The ethoxy moiety is known to enhance binding affinity by introducing steric and electronic interactions with target proteins, while the fluoro substituent often improves metabolic stability and lipophilicity. These structural elements contribute to the compound's potential as a lead molecule in drug discovery programs targeting neurological and cardiovascular diseases.

Recent advancements in computational chemistry and structure-based drug design have enabled researchers to predict the binding modes of 5-Ethoxy-8-fluoro-1,2,3,4-tetrahydroisoquinoline with high precision. Studies utilizing molecular docking simulations have revealed that this compound can effectively interact with a variety of enzymes and receptors implicated in disease pathways. For instance, preliminary findings suggest that it may exhibit inhibitory activity against certain kinases and ion channels, making it a candidate for further investigation in oncology and neurology.

The synthesis of 5-Ethoxy-8-fluoro-1,2,3,4-tetrahydroisoquinoline involves multi-step organic transformations that highlight the ingenuity of synthetic chemists in constructing complex heterocyclic systems. The introduction of the fluoro group at the 8-position requires careful consideration of reaction conditions to ensure high yield and selectivity. Techniques such as palladium-catalyzed cross-coupling reactions have been particularly useful in achieving this transformation efficiently.

In the realm of preclinical research, 5-Ethoxy-8-fluoro-1,2,3,4-tetrahydroisoquinoline has been evaluated for its potential therapeutic effects in several disease models. Initial pharmacokinetic studies indicate that the compound exhibits reasonable oral bioavailability and moderate distribution throughout the body. Additionally, toxicological assessments have shown that it is well-tolerated at doses relevant to therapeutic use, suggesting a favorable safety profile.

The significance of tetrahydroisoquinoline derivatives in medicinal chemistry cannot be overstated. These compounds are natural products or synthetic analogs that have demonstrated efficacy across a broad spectrum of diseases. The incorporation of functional groups such as ethoxy and fluoro enhances their pharmacological properties by fine-tuning interactions with biological targets. This approach aligns with the growing trend toward structure-based drug design, where molecular modifications are guided by detailed understanding of target mechanisms.

Current research efforts are focused on optimizing the synthesis of 5-Ethoxy-8-fluoro-1,2,3,4-tetrahydroisoquinoline to improve scalability and cost-effectiveness. Green chemistry principles are being integrated into synthetic protocols to minimize waste and energy consumption. Furthermore, biocatalytic methods are being explored as alternatives to traditional chemical transformations to enhance sustainability.

The potential applications of 5-Ethoxy-8-fluoro-1,2,3,4-tetrahydroisoquinoline extend beyond traditional pharmaceutical uses. Its unique chemical properties make it an attractive candidate for development as an intermediate in specialty chemicals or as a tool compound in biochemical assays. The ability to modify its structure further allows for customization based on specific research needs.

As our understanding of disease mechanisms continues to evolve, so does the demand for innovative therapeutic agents like 5-Ethoxy-8-fluoro-1,2,3,4-tetrahydroisoquinoline. Collaborative efforts between chemists and biologists are essential in translating laboratory discoveries into clinical benefits. By leveraging cutting-edge technologies and interdisciplinary approaches, researchers can accelerate the development pipeline for next-generation drugs.

In conclusion,5-Ethoxy-8-fluoro-1,2,3,4-tetrahydroisoquinoline (CAS No. 2059955-47-2) exemplifies the synergy between structural innovation and biological function in medicinal chemistry. Its unique scaffold and functional groups position it as a valuable asset in ongoing drug discovery initiatives aimed at addressing unmet medical needs.

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